

# [11C]GSK931145 for schizophrenia research

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide on [11C]GSK931145 for Schizophrenia Research

#### Introduction

[11C]GSK931145 is a novel positron emission tomography (PET) radioligand developed for in vivo imaging of the glycine transporter type 1 (GlyT-1).[1][2][3][4][5] The rationale for its use in schizophrenia research is rooted in the glutamate hypothesis of the disorder, which posits that hypofunction of the N-methyl-D-aspartate (NMDA) receptor contributes to the pathophysiology of schizophrenia.[6][7][8][9] Glycine is an obligatory co-agonist at the NMDA receptor, and its synaptic concentrations are regulated by GlyT-1.[6][7][8] It is hypothesized that inhibiting GlyT-1 will increase synaptic glycine levels, thereby enhancing NMDA receptor function and potentially ameliorating symptoms of schizophrenia, particularly cognitive and negative symptoms.[6][7][10][11][12] [11C]GSK931145 serves as a crucial tool in the development of GlyT-1 inhibitors by enabling the quantification of GlyT-1 occupancy in the brain, which is essential for dose selection and establishing a relationship between target engagement and clinical efficacy.[1][2][3][4]

## **Quantitative Data**

The following tables summarize the key quantitative data for [11C]**GSK931145** from various preclinical and clinical studies.

# Table 1: In Vitro Binding Affinity and Physicochemical Properties



| Parameter                    | Value | Species/Tissue | Reference |
|------------------------------|-------|----------------|-----------|
| pIC50 for GlyT-1             | 8.4   | -              | [6]       |
| pIC50 for GlyT-2             | 4.6   | -              | [6]       |
| pKi                          | 8.97  | Rat Cortex     | [6]       |
| Partition Coefficient (logD) | 2.53  | -              | [6]       |
| Brain–Blood AUC<br>Ratio     | 1.9   | -              | [6]       |

**Table 2: Radiosynthesis and Quality Control of** 

[11C]GSK931145

| Parameter            | Value                                         | Reference |
|----------------------|-----------------------------------------------|-----------|
| Radiochemical Purity | >99%                                          | [6][12]   |
| Specific Activity    | >39 GBq/µmol                                  | [6][12]   |
| Precursor            | Desmethyl-GSK931145                           |           |
| Labeling Agent       | [11C]Methyl lodide or<br>[11C]Methyl Triflate | [5]       |

# Table 3: Preclinical PET Studies with [11C]GSK931145



| Parameter                                        | Pig                                                      | Baboon                                                          | Reference |
|--------------------------------------------------|----------------------------------------------------------|-----------------------------------------------------------------|-----------|
| Brain Penetration                                | Good                                                     | Good                                                            | [4][5]    |
| Distribution                                     | Heterogeneous,<br>consistent with GlyT-1<br>localization | Heterogeneous<br>(highest in midbrain,<br>thalamus, cerebellum) | [2][4][5] |
| Specific Binding                                 | Demonstrated by blocking with GSK565710                  | Demonstrated by homologous competition                          | [4][5][6] |
| Intact Radioligand in<br>Plasma (at 60 min p.i.) | -                                                        | ~30%                                                            | [6]       |
| Binding Potential (BPND)                         | -                                                        | 1.5 - 3 (midbrain,<br>thalamus, cerebellum)                     | [1][2]    |
| Plasma Free Fraction<br>(fP)                     | -                                                        | 0.8%                                                            | [1][2]    |
| Delivery (K1) (mL cm-<br>3 min-1)                | -                                                        | 0.126                                                           | [1][2]    |

Table 4: Human PET Studies with [11C]GSK931145



| Parameter                                        | Value                                                                                    | Reference |
|--------------------------------------------------|------------------------------------------------------------------------------------------|-----------|
| Injected Dose (Whole-body)                       | 304.22 ± 112.87 MBq                                                                      | [6][12]   |
| Specific Activity (Whole-body)                   | 21.57 ± 7.51 GBq/µmol                                                                    | [6][12]   |
| Injected Dose (Brain)                            | 429 ± 158 MBq                                                                            | [6]       |
| Brain Uptake                                     | Rapid, highest in cerebellum,<br>brain stem, and thalamus<br>(~1.7% ID/L at 40 min p.i.) | [6]       |
| Intact Radioligand in Plasma<br>(at 60 min p.i.) | 60 ± 8%                                                                                  | [6]       |
| Test-Retest Variability (VT)                     | 29-38% (2-tissue<br>compartmental model)                                                 | [1][2]    |
| Test-Retest Variability (BPND)                   | 16-23% (pseudo reference tissue model)                                                   | [1][2]    |
| Plasma Free Fraction (fP)                        | 8%                                                                                       | [1][2]    |
| Delivery (K1) (mL cm-3 min-1)                    | 0.025                                                                                    | [1][2]    |
| GSK1018921 EC50                                  | 45.7 ng/mL                                                                               | [1][2]    |
| Mean Effective Dose (Male)                       | 4.02 μSv/MBq                                                                             | [13]      |
| Mean Effective Dose (Female)                     | 4.95 μSv/MBq                                                                             | [13]      |

# Experimental Protocols Radiosynthesis of [11C]GSK931145

The radiosynthesis of [11C]**GSK931145** is typically performed via N-methylation of the corresponding desmethyl precursor using a carbon-11 labeled methylating agent.[5]

- Production of [11C]CO2: Carbon-11 is produced as [11C]CO2 in a cyclotron.
- Synthesis of Methylating Agent: The [11C]CO2 is converted to [11C]methyl iodide
   ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf) through gas-phase or wet chemistry
   methods.[5]



- Radiolabeling Reaction: The desmethyl precursor of GSK931145 is dissolved in a suitable solvent (e.g., dimethylformamide) and reacted with the [11C]methylating agent in an automated synthesis module.
- Purification: The crude reaction mixture is purified using high-performance liquid chromatography (HPLC) to isolate [11C]GSK931145.[6][12]
- Formulation: The purified [11C]**GSK931145** is formulated in a physiologically compatible solution (e.g., normal saline), passed through a sterile filter, and subjected to quality control tests for radiochemical purity, specific activity, and sterility before administration.[6][12]

### **Animal PET Imaging Protocol (Baboon)**

- Animal Preparation: Baboons are anesthetized for the duration of the PET scan.[6]
- Radiotracer Administration: A bolus of [11C]GSK931145 (e.g., 81 ± 14 MBq) is administered intravenously.[6]
- PET Data Acquisition: Dynamic PET scans are acquired for a period of up to 120 minutes post-injection.[6]
- Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in plasma and to determine the fraction of unchanged parent compound.[6]
- Blocking Studies: To determine specific binding, a blocking dose of a GlyT-1 inhibitor (e.g., unlabeled **GSK931145** or GSK1018921) is administered prior to the radiotracer injection in separate scans.[6]
- Data Analysis: Time-activity curves are generated for various brain regions. Kinetic modeling (e.g., two-tissue compartmental model) is applied to the data to estimate parameters such as the total volume of distribution (VT) and binding potential (BPND).[1][2]

### **Human PET Imaging Protocol**

 Participant Recruitment: Healthy volunteers or patients with schizophrenia are recruited for the study.



- Radiotracer Administration: Participants receive an intravenous bolus injection of [11C]GSK931145 (e.g., 300-430 MBq).[6][12]
- PET Data Acquisition: Dynamic PET scans of the brain are acquired for approximately 120 minutes.
- Arterial Blood Sampling: Arterial blood is sampled throughout the scan to provide an input function for kinetic modeling.
- Occupancy Studies: For drug development purposes, PET scans are performed at baseline and after administration of a GlyT-1 inhibitor to determine the relationship between drug dose/plasma concentration and GlyT-1 occupancy.
- Data Analysis: Brain images are co-registered with anatomical MRI scans. Time-activity curves are derived for regions of interest. Kinetic modeling is used to quantify
  [11C]GSK931145 binding. Test-retest reproducibility is assessed to validate the imaging protocol.[1][2]

# Visualizations Signaling Pathway









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Translational characterization of [11C]GSK931145, a PET ligand for the glycine transporter type 1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification and evaluation of [<sup>11</sup>C]GSK931145 as a novel ligand for imaging the type 1 glycine transporter... [ouci.dntb.gov.ua]
- 5. Identification and evaluation of [11C]GSK931145 as a novel ligand for imaging the type 1 glycine transporter with positron emission tomography PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 11C-Labeled GSK931145 Molecular Imaging and Contrast Agent Database (MICAD) -NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 11C-Labeled GSK931145 PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Association study of polymorphisms in glycine transporter with schizophrenia PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Randomized controlled trial of the glycine transporter 1 inhibitor PF-03463275 to enhance cognitive training and neuroplasticity in schizophrenia PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases [frontiersin.org]
- 11. Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 11C-Labeled GSK931145 Molecular Imaging and Contrast Agent Database (MICAD) -NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Biodistribution and radiation dosimetry of the glycine transporter-1 ligand 11C-GSK931145 determined from primate and human whole-body PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [[11C]GSK931145 for schizophrenia research]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b10773678#11c-gsk931145-for-schizophrenia-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com